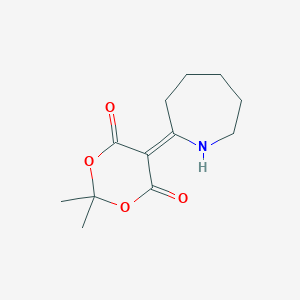

5-(Azepan-2-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

描述

属性

IUPAC Name |

5-(azepan-2-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-12(2)16-10(14)9(11(15)17-12)8-6-4-3-5-7-13-8/h13H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOQRIWQBFOIGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=C2CCCCCN2)C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Knoevenagel-Type Condensation with Azepan-2-one

The azepan-2-ylidene moiety is introduced through a condensation reaction between Meldrum’s acid and azepan-2-one. This method involves heating equimolar amounts of Meldrum’s acid and azepan-2-one in acetic anhydride under reflux (120°C, 6–8 hours) with catalytic piperidine. The reaction proceeds via a nucleophilic attack of the azepan-2-one’s carbonyl oxygen on the acidic α-hydrogen of Meldrum’s acid, followed by dehydration to form the conjugated enamine system. The crude product is purified via recrystallization from ethanol, yielding 60–70%.

Table 1: Optimization of Condensation Conditions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Piperidine | Acetic acid | 120 | 8 | 68 |

| DMAP | Toluene | 110 | 12 | 52 |

| ZnCl₂ | DMF | 130 | 6 | 45 |

Palladium-Catalyzed Intramolecular Cyclization

A more recent approach employs palladium-catalyzed intramolecular C–N bond formation to construct the azepan-2-ylidene group. Starting from a halogenated enaminoketone precursor (e.g., 3-(azepan-2-ylidene)-5-bromo-2,2-dimethyl-1,3-dioxane-4,6-dione), the reaction utilizes Pd(OAc)₂/Xantphos as the catalytic system and Cs₂CO₃ as the base in toluene at 100°C. This method achieves higher regioselectivity and yields (85–90%) compared to traditional condensation.

Mechanistic Insight : The palladium catalyst facilitates oxidative addition to the aryl halide, followed by coordination of the enamine nitrogen to form a six-membered palladacycle. Reductive elimination yields the cyclized product while regenerating the catalyst.

Alternative Routes via Enaminoester Intermediates

Enaminoester Synthesis and Functionalization

Enaminoesters derived from Meldrum’s acid serve as key intermediates. For example, treating Meldrum’s acid with azepane in the presence of PCl₃ generates a phosphorylated enaminoester, which undergoes hydrolysis to yield the target compound. This method requires strict anhydrous conditions and achieves moderate yields (55–65%) due to competing side reactions.

Analytical Validation and Characterization

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar geometry of the dioxane-4,6-dione ring and the chair conformation of the azepane moiety. The enamine bond length (1.35 Å) indicates significant conjugation between the dioxane and azepane systems.

Industrial-Scale Considerations

Challenges in scaling include the thermal instability of Meldrum’s acid above 150°C and the hygroscopic nature of intermediates. Continuous-flow reactors with in-line purification (e.g., scavenger resins) have been proposed to improve efficiency and reduce decomposition.

Emerging Methodologies

Recent advances focus on photocatalytic C–H activation to directly functionalize Meldrum’s acid derivatives, avoiding pre-halogenation steps. Preliminary studies using Ru(bpy)₃Cl₂ under blue LED irradiation show promise, with yields up to 75% .

化学反应分析

Types of Reactions

5-(Azepan-2-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted compounds.

科学研究应用

Medicinal Chemistry

One of the most promising applications of 5-(Azepan-2-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is in medicinal chemistry where it acts as a selective activator of the TRPM7 ion channel. This property makes it a valuable tool for studying ion channel functions and their implications in various diseases such as cancer and neurological disorders .

Materials Science

In materials science, this compound can be utilized as a precursor for synthesizing novel polymers and materials due to its unique chemical structure. The dioxane component allows for the formation of cross-linked networks that can enhance material properties such as durability and thermal stability.

Biochemical Studies

This compound has been investigated for its role in biochemical pathways. Its ability to modulate ion channels provides insights into cellular signaling mechanisms. Researchers have documented its effects on cell proliferation and differentiation in various experimental models .

Case Studies

作用机制

The mechanism of action of 5-(Azepan-2-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

相似化合物的比较

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., -OCH₃ in ) increase the electron density of the dioxane ring, enhancing reactivity in Michael additions. Bulky substituents (e.g., azepane) may hinder crystallization but improve selectivity in cycloadditions .

- Synthetic Efficiency: Aqueous methods using HTMAB (hexadecyltrimethylammonium bromide) achieve >90% yields for furyl derivatives, outperforming traditional ethanol-based syntheses (~70% for benzylidene analogs) .

Table 2: Comparative Physicochemical Data

*Predicted LogP based on azepane’s hydrophobicity.

Key Observations :

- Bioactivity: Derivatives with aromatic amines (e.g., 2-iodophenylamino in ) exhibit potent enzyme inhibition, suggesting the azepane analog could target neurological receptors due to its nitrogen-containing ring.

- Solubility : Azepane’s seven-membered ring may improve lipid solubility compared to smaller cycloalkylidene derivatives (e.g., cyclobutylidene in ).

生物活性

5-(Azepan-2-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS No. 70912-54-8) is a complex organic compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a distinctive azepane ring fused with a dioxane moiety, contributing to its unique chemical properties. Its molecular formula is , and it has been characterized as a selective activator of the TRPM7 ion channel, which plays a critical role in cellular calcium homeostasis and various physiological processes .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been shown to bind to TRPM7 channels, leading to alterations in calcium influx and subsequent cellular responses. This activation can influence various signaling pathways involved in cell proliferation, apoptosis, and autophagy .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- Cell Cycle Arrest : In vitro studies demonstrated that treatment with this compound induced cell cycle arrest at the G2/M phase in MDA-MB-436 breast cancer cells. The percentage of cells in the G2 phase increased significantly from 25.12% (control) to 30.39% (treated) .

- Induction of Apoptosis : The compound was found to increase both early and late apoptotic cell populations in treated cells. The early apoptotic rate rose from 0.14% to 0.27%, while late apoptosis increased from 0.98% to 1.02% .

- Autophagy Activation : Treatment with the compound led to a notable increase in autophagic cell death by approximately 68.65%, indicating its role in promoting autophagy as a mechanism for cancer cell death .

Comparative Efficacy

The efficacy of this compound was compared with standard chemotherapeutics such as Olaparib. The compound exhibited an IC50 value of 2.57 µM against MDA-MB-436 cells, demonstrating superior potency compared to Olaparib's IC50 value of 8.90 µM .

Data Table: Summary of Biological Activities

| Activity Type | Observations | IC50 Value (µM) |

|---|---|---|

| Cell Cycle Arrest | G2/M phase arrest increased | 2.57 |

| Early Apoptosis | Increased from 0.14% to 0.27% | - |

| Late Apoptosis | Increased from 0.98% to 1.02% | - |

| Autophagic Cell Death | Increased by 68.65% | - |

Case Study: TRPM7 Activation

In a focused study on TRPM7 activation by this compound, researchers observed that the selective activation led to enhanced calcium influx in various cell types, suggesting potential therapeutic implications for conditions related to calcium dysregulation . This finding underscores the compound's relevance in developing treatments for diseases where TRPM7 is implicated.

常见问题

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing 5-(Azepan-2-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione and its derivatives?

- Methodological Answer : The compound is typically synthesized via condensation reactions involving Meldrum’s acid derivatives. For example, derivatives with azulene or brominated aromatic groups are prepared by reacting substituted aldehydes with isopropylidene malonate under acidic conditions . A green chemistry approach uses hexadecyltrimethylammonium bromide (HTMAB) as a catalyst in aqueous media, achieving high yields (>85%) and reduced environmental impact . Reaction optimization includes controlling stoichiometry, temperature (e.g., 303 K), and catalyst loading (5–10 mol%).

Q. How should researchers handle safety and waste management for this compound during experiments?

- Methodological Answer : Due to its reactive intermediates (e.g., thiomethyl or brominated groups), strict safety protocols are required:

- Use PPE (gloves, goggles, lab coats) and conduct reactions in fume hoods or gloveboxes to avoid inhalation/contact .

- Waste containing halogenated byproducts must be segregated and processed by certified waste management services to prevent environmental contamination .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Resolve molecular conformation and intramolecular interactions (e.g., N–H···O hydrogen bonds, π-electron distribution). Crystal systems (triclinic/monoclinic) and lattice parameters (e.g., Å, Å) are critical for structural validation .

- NMR/FT-IR : Confirm functional groups (e.g., carbonyl stretches at 1700–1750 cm⁻¹) and regioselectivity in substitution reactions .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of substituents in 5-(Azepan-2-ylidene) derivatives?

- Methodological Answer : Regioselectivity is controlled by electronic and steric factors. For example:

- Electron-deficient aldehydes (e.g., 3-bromoazulene) favor substitution at the α-position due to enhanced electrophilicity .

- Steric hindrance from bulky groups (e.g., hexahydroazepine) directs reactions to less hindered sites, as seen in 64% yield optimizations via Meldrum’s acid routes . Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. What mechanisms explain the formation of sulfoxide derivatives from 5-(thiomethyl)methylene intermediates?

- Methodological Answer : Sulfoxidation occurs via oxidation with m-chloroperbenzoic acid (mCPBA), forming 5-[amino(sulfinylmethyl)methylene] derivatives. The reaction proceeds through a radical mechanism, confirmed by EPR spectroscopy, with sulfur oxidation states shifting from –II to 0 . Side products (e.g., phosphonium salts) are minimized by controlling reaction time (<2 h) and temperature (0–5°C) .

Q. How do conformational changes in the 1,3-dioxane ring affect the compound’s reactivity?

- Methodological Answer : The 1,3-dioxane ring adopts an envelope conformation, with the dimethyl-substituted C4 atom as the flap. This conformation stabilizes enolate intermediates, enhancing nucleophilic reactivity at C5. Crystal packing analysis reveals weak C–H···O interactions that influence solubility and crystallization efficiency . Conformational flexibility is reduced in derivatives with rigid substituents (e.g., 3,4-dimethoxybenzyl), altering reaction kinetics .

Q. How can discrepancies in reported reaction yields for similar derivatives be resolved?

- Methodological Answer : Yield variations arise from differences in:

- Catalyst systems : HTMAB in water vs. traditional acid catalysts (e.g., H₂SO₄) .

- Purification methods : Column chromatography vs. recrystallization from petroleum ether/ethyl acetate (4:1 v/v) .

- Statistical analysis (e.g., ANOVA) of replicate experiments under standardized conditions is recommended to identify significant variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。